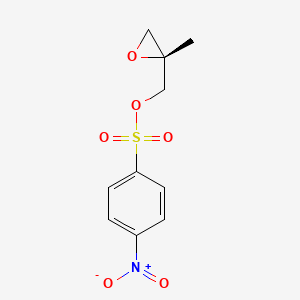
2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) is a chemical compound with the molecular formula C10H16O4. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is characterized by its ethoxy and methyl ester functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the esterification of 2H-pyran-6-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion to the methyl ester. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It may be investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) include other pyran derivatives with different substituents. For example:
2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,ethylester: This compound has an ethyl ester group instead of a methyl ester.
2H-Pyran-6-carboxylicacid,2-methoxy-3,4-dihydro-4-methyl-,methylester: This compound has a methoxy group instead of an ethoxy group.
The uniqueness of 2H-Pyran-6-carboxylicacid,2-ethoxy-3,4-dihydro-4-methyl-,methylester,trans-(9CI) lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Propriétés
IUPAC Name |
methyl (2R,4S)-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-13-9-6-7(2)5-8(14-9)10(11)12-3/h5,7,9H,4,6H2,1-3H3/t7-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZYDOPYIMRYJH-VXNVDRBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C=C(O1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C[C@@H](C=C(O1)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)





